molecular formula C9H13NO3 B2917770 Ethyl (3,5-dimethylisoxazol-4-yl)acetate CAS No. 113618-89-6

Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Cat. No. B2917770
M. Wt: 183.207
InChI Key: ISUNHGPIFCXVES-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethylisoxazol-4-yl)acetate is a chemical compound with the CAS number 113618-89-6 . It is also known by its Chinese name (3,5-二甲基异恶唑-4-基)乙酸乙酯 .


Synthesis Analysis

The synthesis of Ethyl (3,5-dimethylisoxazol-4-yl)acetate and similar compounds has been a topic of research. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of Ethyl (3,5-dimethylisoxazol-4-yl)acetate is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl (3,5-dimethylisoxazol-4-yl)acetate has a molecular weight of 183.21 . It should be stored in a refrigerated environment .

Scientific Research Applications

  • Crystallography and Material Science

    • A compound similar to Ethyl (3,5-dimethylisoxazol-4-yl)acetate, namely ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate, has been studied for its crystal structure .
    • The structure was determined using single crystal X-ray diffraction .
    • The crystallographic data and atomic coordinates were reported .
  • Organic Chemistry and Computational Chemistry

    • The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was synthesized and characterized by spectroscopy .
    • The structure was also determined by single crystal X-ray diffraction .
    • The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .

Safety And Hazards

The safety data sheet for Ethyl (3,5-dimethylisoxazol-4-yl)acetate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNHGPIFCXVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-acetyl-4-oxopentanoate (37.24 g, 0.2 mol), hydroxylamine hydrochloride (14.6 g, 0.21 mol), NaOAc (17.23 g, 0.21 mol) and ethanol (500 mL) was refluxed for 4 hours. The reaction mixture was filtered, the filtrate was concentrated in vacuo and the residue was heated in acetic acid (12.61 g, 0.21 mol) and toluene (300 mL) for 6 to 6.5 hours with the removal of water. The reaction mixture was filtered and the filtrate was concentrated in vacuo to afford a tan oil which crystallized on cooling. The product was collected by filtration and washed with ether to afford 1.26 g of ethyl 3,5-dimethyl-4-isoxazolylacetate, m.p. 180-182° C. Additional product was obtained by concentration of the ether filtrate and distillation of the residue at 69-81.5° C. and 0.05 mm Hg to afford a total of 31.18 g (85%).
Quantity
37.24 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
17.23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.61 g
Type
reactant
Reaction Step Two

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